![molecular formula C9H6BrClN2 B1276272 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine CAS No. 866137-10-2](/img/structure/B1276272.png)
3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine
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Description
3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is a chemical compound with the CAS Number: 866137-10-2. It has a molecular weight of 257.52 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is 1S/C9H6BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is a liquid at room temperature . It has a molecular weight of 257.52 .Scientific Research Applications
Antiviral Agents
Indole derivatives, which share a structural similarity with 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine , have been reported to possess antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be modified to enhance its antiviral properties and tested against a range of RNA and DNA viruses.
Anti-inflammatory Applications
The indole nucleus, found in compounds related to 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine , is known for its anti-inflammatory properties . This compound could be used as a scaffold for developing new anti-inflammatory agents, possibly offering a novel approach to treating inflammatory diseases.
Anticancer Research
Indole derivatives are also explored for their anticancer activities. The structural framework of 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine could be utilized to synthesize new compounds that might interact with cancer cell lines, providing a pathway for the development of new anticancer drugs .
Antimicrobial Activity
The indole core structure is associated with antimicrobial effects. By extension, 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine could serve as a precursor for creating new antimicrobial agents that combat resistant strains of bacteria and other pathogens .
Agrochemicals
Pyridine derivatives are often used in the field of agrochemicals. The unique halogenated structure of 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine makes it a candidate for developing novel pesticides or herbicides, contributing to more efficient and targeted agrochemical products .
Dyestuff Industry
Halopyridinyl derivatives are valuable in the synthesis of dyes3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine could be employed in creating new colorants with specific properties for use in various industrial applications, including textiles and inks .
properties
IUPAC Name |
3-bromo-5-chloro-2-pyrrol-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBUEASBIAUXOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=N2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409719 |
Source
|
Record name | 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |
CAS RN |
866137-10-2 |
Source
|
Record name | 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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